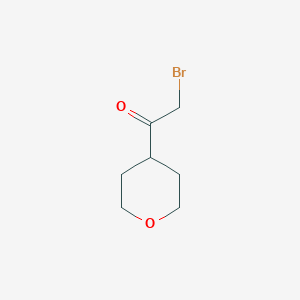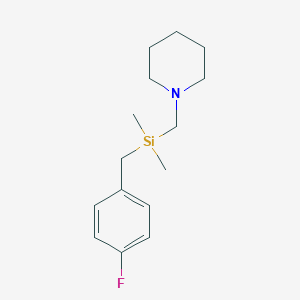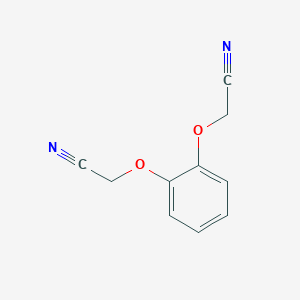
2-Bromo-1-(oxan-4-yl)ethan-1-one
Übersicht
Beschreibung
“2-Bromo-1-(oxan-4-yl)ethan-1-one” is a chemical compound with the molecular formula C7H11BrO2 . It has a molecular weight of 207.07 . The IUPAC name for this compound is 2-bromo-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-(oxan-4-yl)ethan-1-one” is 1S/C7H11BrO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “2-Bromo-1-(oxan-4-yl)ethan-1-one”, organized into separate sections for each field:
Medical Intermediate
The compound is an important medical intermediate, used as a starting raw material in various synthesis processes for medical applications. It undergoes hydrolysis, esterification, cyclization, and bromination to obtain target products that can be used in medicine .
Biological Activity
Hydrazines derived from similar compounds have shown remarkable biological activities. They have been effective in treating conditions such as hypertension, tuberculosis, and Parkinson’s disease .
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis. Its simplicity of operation, easily accessible starting materials, good yields, easy work-up, and nonchromatographic purification methods (like crystallization) are key advantages .
Medicinal Chemistry
It serves as an intermediate in medicinal chemistry, contributing to the synthesis of cell biology detection reagents and other medicinal compounds .
Research & Development
The compound is available for bulk and research quantities, indicating its use in R&D for developing new products and applications .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of hydrazine derivatives, which are known to show biological activities .
Mode of Action
It’s known that similar bromo-aryl-ethanones can participate in catalytic reactions to synthesize hydrazine derivatives . These derivatives are anticipated to show biological activities .
Biochemical Pathways
They have been shown to be effective for the treatment of hypertension, tuberculosis, and Parkinson’s disease .
Result of Action
Similar compounds have been used in the synthesis of hydrazine derivatives, which have shown remarkable biological activities .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Eigenschaften
IUPAC Name |
2-bromo-1-(oxan-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZSWXALTGLKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526536 | |
| Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(oxan-4-yl)ethan-1-one | |
CAS RN |
141095-78-5 | |
| Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(oxan-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)






amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)